molecular formula C11H13NO2 B3050039 1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 23196-06-7

1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B3050039
CAS No.: 23196-06-7
M. Wt: 191.23 g/mol
InChI Key: SMBILOIZRKUZPE-UHFFFAOYSA-N
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Description

Overview of the Pyrrolidin-2-one Core in Organic Chemistry

The pyrrolidin-2-one, or γ-lactam, is a five-membered heterocyclic ring that serves as a fundamental building block in organic synthesis. researchgate.netwikipedia.org This scaffold is present in a vast number of natural products and synthetic molecules. researchgate.net The simplest member of this class is 2-pyrrolidone itself, a colorless liquid that is miscible with water and many common organic solvents. wikipedia.orgatamanchemicals.com

The industrial production of 2-pyrrolidone is primarily achieved by reacting aqueous gamma-butyrolactone (B3396035) with ammonia (B1221849) at high temperatures and pressures over solid magnesium silicate (B1173343) catalysts. wikipedia.orgatamanchemicals.com This process yields the desired product with high purity after distillation. atamanchemicals.com The pyrrolidin-2-one ring is a versatile precursor in the synthesis of various compounds, including pharmaceuticals like cotinine, doxapram, and ethosuximide, as well as the racetams. wikipedia.org It is also an intermediate in the production of polyvinylpyrrolidone (B124986) (PVP) and the solvent N-methylpyrrolidone. wikipedia.orgatamanchemicals.com

The chemical reactivity of the pyrrolidin-2-one core allows for various modifications, making it a valuable synthon for creating complex molecules. Its structure is essentially the lactam, or cyclic amide, formed from the intramolecular condensation of gamma-aminobutyric acid (GABA). atamanchemicals.comhmdb.ca

Significance of N-Aryl Substituents in Pyrrolidin-2-one Systems

The attachment of an aryl group to the nitrogen atom of the pyrrolidin-2-one ring, creating an N-aryl pyrrolidin-2-one, significantly influences the molecule's properties and reactivity. N-aryl-substituted pyrrolidines are important structural motifs found in many bioactive substances and pharmaceutical drugs. nih.gov The synthesis of these compounds has been a focus of considerable research, with methods such as reductive amination of diketones with anilines proving to be effective. nih.gov

The nature of the substituent on the aryl ring can further modulate the electronic and steric characteristics of the entire molecule. For instance, the presence of an electron-donating group like a methoxy (B1213986) group can impact the reactivity of the aromatic ring and the properties of the pyrrolidinone system. The development of synthetic routes to N-aryl-substituted pyrrolidines is an active area of investigation, with various catalytic systems and reaction conditions being explored to achieve high yields and selectivity. nih.govorganic-chemistry.org

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-6-3-2-5-9(10)12-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBILOIZRKUZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443029
Record name 2-Pyrrolidinone, 1-(2-methoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23196-06-7
Record name 2-Pyrrolidinone, 1-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 2 Methoxyphenyl Pyrrolidin 2 One and Its Derivatives

Direct N-Arylation Strategies for Pyrrolidin-2-ones

Direct N-arylation represents a powerful and convergent approach to forge the crucial aryl-nitrogen bond in 1-arylpyrrolidin-2-ones. This section explores both copper-catalyzed and transition-metal-free methodologies to achieve this transformation.

Copper-Catalyzed and Copper-Mediated N-Arylation Approaches

Copper-catalyzed N-arylation, often referred to as the Goldberg reaction, is a well-established and efficient method for constructing the C-N bond between an amide and an aryl halide. mit.edu This reaction has been successfully applied to the synthesis of various N-aryl amides, including derivatives of pyrrolidin-2-one. nih.govdoaj.org

The general approach involves the coupling of pyrrolidin-2-one with an appropriately substituted aryl halide, such as 2-methoxyiodobenzene or 2-methoxybromobenzene, in the presence of a copper catalyst, a ligand, and a base. The choice of ligand is often critical for the success of the reaction. For instance, (S)-N-methylpyrrolidine-2-carboxylate, a derivative of L-proline, has been identified as an effective ligand for the copper-catalyzed N-arylation of amides with aryl iodides under relatively mild conditions. nih.govdoaj.orgsemanticscholar.org

A typical reaction setup involves heating a mixture of the amide, aryl iodide, a base like potassium phosphate (B84403) (K₃PO₄), a catalytic amount of copper(I) iodide (CuI), and the ligand in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov While the direct synthesis of 1-(2-methoxyphenyl)pyrrolidin-2-one is not explicitly detailed in the provided literature, the successful synthesis of the isomeric 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) suggests the viability of this method for the 2-methoxy substituted analog. nih.govsemanticscholar.org

Mechanistic studies indicate that the reaction proceeds through a Cu(I) amidate complex, which is ligated by a chelating diamine. This complex then undergoes oxidative addition with the aryl halide in the rate-determining step. mit.edu

Table 1: Conditions for Copper-Catalyzed N-Arylation of 2-Pyrrolidinone (B116388) with Substituted Aryl Iodides nih.govsemanticscholar.org

Entry Aryl Iodide Ligand Base Solvent Temperature (°C) Yield (%)
1 Iodobenzene (S)-N-methylpyrrolidine-2-carboxylate K₃PO₄ DMSO 110 95
2 4-Iodoanisole (S)-N-methylpyrrolidine-2-carboxylate K₃PO₄ DMSO 110 92
3 4-Iodotoluene (S)-N-methylpyrrolidine-2-carboxylate K₃PO₄ DMSO 110 93

Diaryliodonium salts have also been employed as arylating agents in copper-catalyzed reactions, allowing for N-arylation of pyridones to occur at room temperature. nih.gov This suggests a potential alternative for the synthesis of 1-(2-methoxyphenyl)pyrrolidin-2-one under even milder conditions.

Transition-Metal-Free N-Arylation Methods

In recent years, there has been a growing interest in developing transition-metal-free C-N bond-forming reactions to avoid the cost and potential toxicity of metal catalysts. One such approach involves the direct C-2 arylation of N-methylpyrrole with arylhydrazine salts via a radical addition reaction promoted by air oxidation. acs.org This method utilizes sodium hydroxide (B78521) as a base and is performed at room temperature in water, highlighting its operational simplicity and mild conditions. acs.org While this specific example focuses on the C-arylation of a pyrrole, it demonstrates the potential for radical-based, metal-free arylation strategies that could potentially be adapted for the N-arylation of pyrrolidinones.

Another metal-free strategy involves the sequential scission-iodination-arylation of proline derivatives. rsc.org This one-pot process converts readily available starting materials into 2-aryl-3-iodopyrrolidines under mild conditions. rsc.org Although this method yields a different substitution pattern, it underscores the feasibility of metal-free, multi-step, one-pot transformations for the synthesis of arylated pyrrolidine (B122466) scaffolds.

Annulation and Cyclization Reactions to Form the Pyrrolidin-2-one Ring

An alternative to direct N-arylation is the construction of the pyrrolidin-2-one ring from acyclic precursors that already contain the N-(2-methoxyphenyl) moiety. This section highlights several powerful strategies for achieving this, including multicomponent reactions and sequential reaction cascades.

One-Pot Multicomponent Reactions for Substituted Pyrrolidin-2-ones

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single reaction vessel to form a complex product, thereby minimizing purification steps and saving time and resources. nih.govekb.egnih.govacademie-sciences.fr While a specific MCR for the direct synthesis of 1-(2-methoxyphenyl)pyrrolidin-2-one is not explicitly reported, the principles of MCRs can be applied to generate highly substituted pyrrolidin-2-one derivatives.

For instance, the synthesis of polysubstituted 2-aminopyrroles has been achieved through a one-pot, three-component reaction of N-(sulfonamido)-acetophenones, aldehydes, and activated methylene (B1212753) compounds like malononitrile. nih.gov This reaction proceeds through the formation of intermediate pyrrolines, which can then be oxidized to the corresponding pyrroles. nih.gov Adapting such a strategy would involve utilizing a starting material bearing the N-(2-methoxyphenyl) group.

Conjugate Addition/Nitro-Mannich/Lactamization Sequences

A powerful and stereoselective method for the synthesis of densely functionalized pyrrolidin-2-ones is the conjugate addition/nitro-Mannich/lactamization cascade. acs.orgnih.govucl.ac.uk This one-pot reaction sequence allows for the creation of multiple stereocenters with a high degree of control. acs.orgnih.gov

The process typically begins with the copper-catalyzed conjugate addition of a nucleophile, such as a dialkylzinc reagent, to a nitroalkene like ethyl 3-nitroacrylate. acs.orgnih.govucl.ac.uk The resulting enolate then participates in a nitro-Mannich reaction with an imine. The subsequent intramolecular cyclization (lactamization) of the nitro-amine intermediate furnishes the 1,3,5-trisubstituted 4-nitropyrrolidin-2-one. acs.orgnih.gov The versatility of this reaction is demonstrated by its compatibility with a wide range of N-protected aldimines derived from various aldehydes. acs.orgnih.gov

Table 2: Diastereoselective Synthesis of Substituted Pyrrolidin-2-ones via Conjugate Addition/Nitro-Mannich/Lactamization acs.orgnih.gov

Entry Aldimine Substituent (R) Dialkylzinc Reagent Yield (%) Diastereomeric Ratio
1 Phenyl Diethylzinc 75 >95:5
2 4-Chlorophenyl Diethylzinc 81 >95:5
3 2-Thienyl Diethylzinc 68 >95:5

An enantioselective variant of this reaction has also been developed, utilizing a chiral copper-ligand complex to control the absolute stereochemistry of the initial conjugate addition step. acs.org This methodology provides access to highly enantioenriched and structurally complex pyrrolidin-2-one building blocks. acs.orgnih.gov

Transformations of Donor-Acceptor Cyclopropanes

Donor-acceptor (DA) cyclopropanes are versatile three-carbon building blocks that can undergo a variety of ring-opening and annulation reactions. A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones utilizes the reaction of DA cyclopropanes with primary amines, such as anilines. nih.govmdpi.com

This method involves the Lewis acid-catalyzed ring-opening of a DA cyclopropane (B1198618), which bears both an electron-donating group (e.g., an aryl or vinyl group) and electron-withdrawing groups (e.g., esters), by a primary amine. nih.govmdpi.com This step forms a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the desired pyrrolidin-2-one. nih.govmdpi.com This transformation has a broad scope, tolerating a variety of substituents on both the DA cyclopropane and the aniline. nih.govmdpi.com

Table 3: Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines mdpi.com

Entry DA Cyclopropane Donor Group Aniline Substituent Lewis Acid Yield (%)
1 Phenyl H Sc(OTf)₃ 85
2 4-Methoxyphenyl H Sc(OTf)₃ 88
3 Phenyl 4-Methoxy Sc(OTf)₃ 82

This approach offers a convergent and efficient pathway to 1-aryl-5-substituted-pyrrolidin-2-ones, where the 2-methoxyphenyl group would be introduced via the corresponding 2-methoxyaniline.

Stereoselective Approaches to 1-(2-Methoxyphenyl)pyrrolidin-2-one and Analogues

The control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. The following sections detail diastereoselective and enantioselective methods for constructing chiral pyrrolidin-2-one frameworks.

The diastereoselective synthesis of pyrrolidin-2-one scaffolds often involves the creation of multiple stereocenters in a controlled manner. One notable approach is the Ugi/nucleophilic substitution sequence, which can lead to the formation of pyrrolidin-2-ones. nih.gov For instance, the reaction of α-aminoesters, 3-bromopropionic acid, phenylglyoxal, and an isocyanide can afford pyrrolidin-2-one derivatives. nih.gov However, the initial cyclization of the Ugi adducts may result in poor diastereoselectivity. nih.gov The diastereoselectivity of such reactions can be influenced by various factors, including the choice of reactants and reaction conditions.

Another strategy involves the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by a [3+2] dipolar cycloaddition with electron-deficient alkenes. acs.org This method provides access to structurally complex pyrrolidines with high regio- and diastereoselectivity. acs.org The steric demand of substituents on the amide nitrogen can influence the diastereocontrol of the cycloaddition. acs.org

Microwave-promoted one-pot multicomponent reactions have also been employed for the diastereoselective assembly of substituted pyrrolidinones. researchgate.netmedjchem.com These reactions often proceed through the in-situ generation of iminium ion intermediates, leading to clean reaction profiles and excellent yields. researchgate.net

A study on the synthesis of pyrrolopiperazine-2,6-diones demonstrated that the stereochemistry of the final product was not determined by the configuration of the intermediate pyrrolidin-2-ones. nih.gov This allowed for a one-pot synthesis without the need to isolate the intermediate, highlighting a streamlined approach to complex heterocyclic systems. nih.gov

Table 1: Examples of Diastereoselective Synthesis of Pyrrolidin-2-one Derivatives

Starting Materials Reaction Type Key Features Diastereoselectivity Reference
α-aminoesters, 3-bromopropionic acid, phenylglyoxal, cyclohexyl isocyanide Ugi/cyclization sequence Spontaneous cyclization of Ugi adducts Poor nih.gov
Amides/Lactams and electron-deficient alkenes Iridium-catalyzed reductive azomethine ylide generation and [3+2] cycloaddition High regio- and diastereoselectivity Good, influenced by substituent steric demand acs.org
Sugar-derived hydroxy-γ-lactone, amine, cyanide Microwave-promoted one-pot multicomponent reaction In-situ generation of iminium ions Excellent researchgate.netmedjchem.com

The synthesis of enantiomerically pure pyrrolidin-2-ones is crucial for the development of chiral drugs. A variety of enantioselective methods have been developed to access these important building blocks.

One prominent strategy is the use of the chiral pool, where readily available chiral molecules like proline and 4-hydroxyproline (B1632879) are used as starting materials. mdpi.com This approach ensures the production of optically pure compounds with good yields. mdpi.com For example, (S)-prolinol, derived from the reduction of proline, is a key starting material for numerous drugs containing a pyrrolidine ring. mdpi.com

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of pyrrolidines. Organocatalysis, a field that saw significant recognition with the 2021 Nobel Prize in Chemistry, heavily utilizes pyrrolidine-based catalysts. nih.gov Proline and its derivatives are often employed as organocatalysts in various asymmetric transformations. mdpi.com However, the low solubility of proline in organic solvents can be a limitation. mdpi.com To overcome this, numerous structurally diverse organocatalysts have been designed, often by modifying the C2-position of the pyrrolidine ring. mdpi.com

Biocatalysis, utilizing enzymes such as transaminases, has emerged as a green and efficient method for the asymmetric synthesis of chiral amines, which are precursors to pyrrolidin-2-ones. nih.gov Transaminases can catalyze the stereoselective amination of ω-chloroketones to produce chiral 2-substituted pyrrolidines with high enantiomeric excess. nih.gov This biocatalytic approach has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. nih.gov

Another innovative method involves the enantioselective lithiation of N-Boc-pyrrolidine using a complex of s-BuLi and (-)-sparteine. nih.gov The resulting configurationally stable lithiated species can react with various electrophiles to yield enantioenriched 2,5-disubstituted pyrrolidines with good selectivity. nih.gov

Table 2: Overview of Enantioselective Methodologies for Chiral Pyrrolidin-2-ones

Methodology Key Features Example Reference
Chiral Pool Synthesis Utilizes readily available chiral starting materials like proline. Synthesis of (S)-prolinol from proline. mdpi.com
Organocatalysis Employs small chiral organic molecules as catalysts. Proline-derived catalysts for asymmetric aldol (B89426) reactions. mdpi.com
Biocatalysis Uses enzymes for stereoselective transformations. Transaminase-catalyzed synthesis of chiral 2-substituted pyrrolidines. nih.gov
Asymmetric Lithiation Enantioselective deprotonation followed by reaction with electrophiles. Synthesis of enantioenriched 2,5-disubstituted pyrrolidines using s-BuLi/(-)-sparteine. nih.gov

Sustainable and Green Chemistry Innovations in Pyrrolidin-2-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidin-2-ones, focusing on the use of environmentally friendly catalysts, solvents, and reaction conditions.

The quest for greener synthetic routes has led to the exploration of various sustainable catalysts and solvents. One approach involves the use of catalyst- and solvent-free conditions. researchgate.net For example, the reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) can be achieved through grinding at room temperature to produce polysubstituted 2-pyrrolidinones in good to high yields. researchgate.net This method offers several advantages, including mild reaction conditions, short reaction times, and a simple workup procedure. researchgate.net

The use of water as a solvent is a cornerstone of green chemistry. researchgate.net While not always directly applicable to all organic reactions, the development of water-tolerant catalytic systems is an active area of research. researchgate.net Similarly, ionic liquids, which have negligible vapor pressure, are being explored as recyclable alternatives to volatile organic solvents. researchgate.net

In the context of solid-phase peptide synthesis (SPPS), which often utilizes pyrrolidine-based reagents, efforts have been made to replace hazardous solvents like DMF. acs.org Pyrrolidine has been identified as an efficient base for Fmoc-removal in less polar and greener solvent mixtures, such as dimethyl sulfoxide/ethyl acetate (B1210297). acs.org

Furthermore, the synthesis of pyrrolidin-2-ones from biomass-derived feedstocks, such as levulinic acid, represents a significant step towards sustainability. researchgate.netresearchgate.net The reductive amination of levulinic acid using heterogeneous catalysts can produce N-substituted-5-methyl-2-pyrrolidones, which are considered safer alternatives to N-methyl-2-pyrrolidone (NMP). researchgate.netresearchgate.net

Microfluidic synthesis, coupled with photoinduced organocatalysis, offers a green and efficient route to pyrrolidin-2-ones. rsc.org This method allows for the three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under mild, visible-light conditions without the need for a metal catalyst. rsc.org

Table 3: Green Chemistry Approaches in Pyrrolidin-2-one Synthesis

Approach Key Features Example Reference
Catalyst- and Solvent-Free Synthesis Reactions are conducted by grinding reactants at room temperature. Synthesis of polysubstituted 2-pyrrolidinones from primary amines, alkyl acetoacetates, and maleic anhydride. researchgate.net
Use of Greener Solvents in SPPS Replacing hazardous solvents with more benign alternatives. Using pyrrolidine in a dimethyl sulfoxide/ethyl acetate mixture for Fmoc-removal. acs.org
Biomass Valorization Synthesis from renewable feedstocks. Reductive amination of levulinic acid to produce N-substituted-5-methyl-2-pyrrolidones. researchgate.netresearchgate.net
Photoinduced Organocatalysis in Microreactors Utilizes visible light and a microchannel reactor for efficient synthesis. Three-component cyclization of styrene, α-bromoalkyl esters, and primary amines. rsc.org

Mechanistic Investigations of Reactions Involving Pyrrolidin 2 One Systems

Elucidation of Reaction Pathways for Pyrrolidin-2-one Formation and Transformation

The formation and transformation of the pyrrolidin-2-one ring are governed by a variety of reaction pathways, including ring-opening and ring-closing events, as well as dearomatization-aromatization processes in its N-aryl derivatives.

The construction of the pyrrolidin-2-one core often involves a critical ring-closing step, while its transformations can proceed through ring-opening. Mechanistic studies of these processes are essential for controlling reaction outcomes and designing efficient synthetic routes.

One prominent method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (D-A) cyclopropanes with primary amines. nih.gov This process begins with a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the amine. nih.gov The amine acts as a nucleophile, attacking one of the electrophilic carbons of the cyclopropane, leading to the formation of a γ-amino ester intermediate. This is followed by an intramolecular ring-closing lactamization, where the amino group attacks the ester carbonyl, eliminating an alcohol molecule to form the stable five-membered lactam ring. nih.gov A subsequent dealkoxycarbonylation step can then yield the final 1,5-disubstituted pyrrolidin-2-one. nih.gov

Another intriguing pathway to pyrrolidin-2-ones is through the ring contraction of larger heterocyclic systems. For instance, N-substituted piperidines can undergo a cascade reaction to selectively yield pyrrolidin-2-ones. rsc.org Mechanistically, this transformation is believed to proceed through the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. This intermediate then undergoes oxidation to a carboxylic acid, followed by decarboxylation and ipso-oxidation to furnish the pyrrolidin-2-one ring. rsc.org

Conversely, the ring-opening of pyrrolidines represents a powerful strategy for skeletal remodeling and the synthesis of diverse acyclic amines. researchgate.net These reactions can be initiated by various means, including the use of difluorocarbene, which can lead to C-N bond cleavage and the formation of ring-opened products. researchgate.net While the focus is often on pyrrolidines, the principles of C-N bond cleavage are applicable to the more stable pyrrolidin-2-one system under appropriate conditions, representing a potential pathway for its transformation.

Table 1: Mechanistic Pathways in Pyrrolidin-2-one Synthesis

Starting Material Key Intermediates Transformation Final Product
Donor-Acceptor Cyclopropane & Amine γ-Amino Ester Ring-Opening/Lactamization 1,5-Substituted Pyrrolidin-2-one nih.gov
N-Substituted Piperidine (B6355638) Pyrrolidine-2-carbaldehyde, Carboxylic Acid Ring Contraction/Oxidation/Decarboxylation Pyrrolidin-2-one rsc.org

In N-aryl amine derivatives like 1-(2-methoxyphenyl)pyrrolidin-2-one, the aromatic ring can participate in reactions, undergoing dearomatization to form three-dimensional structures. This process is often reversible, with a subsequent aromatization step driving the reaction towards a stable product. The study of these dearomatization-aromatization sequences is critical for understanding the reactivity of these compounds.

Dearomatization is a powerful strategy in organic synthesis for converting flat, aromatic compounds into complex, three-dimensional molecules. nih.govnih.gov This transformation disrupts the resonance stabilization of the aromatic ring, leading to highly reactive intermediates that can undergo a variety of bond-forming reactions. nih.gov In the context of N-aryl lactams, dearomatization can be achieved through several methods, including oxidation, reduction, and cycloaddition reactions. nih.gov

For instance, oxidative dearomatization of phenols, which are structurally related to the methoxyphenyl group in 1-(2-methoxyphenyl)pyrrolidin-2-one, can lead to the formation of quinone-like intermediates. nih.gov Similarly, the dearomatization of N-heterocycles can be mediated by transition metals or achieved through chemo-enzymatic methods. acs.orgacs.org An intramolecular dearomative cyclization of α-bromo-N-benzyl-alkylamides has been shown to construct 2-azaspiro[4.5]decanes, highlighting a pathway where the aromatic ring is directly involved in ring formation. colab.ws

Catalytic Mechanisms in Pyrrolidin-2-one Chemistry

Catalysis plays a pivotal role in the synthesis and transformation of pyrrolidin-2-ones, offering efficient and selective reaction pathways. Understanding the mechanisms of both acid-base and transition metal catalysis is key to optimizing existing methods and developing new ones.

Acid and base catalysis are fundamental to many reactions involving pyrrolidin-2-ones, such as hydrolysis and ring-opening.

In general acid catalysis , a proton is transferred from an acid to the substrate in the rate-determining step. For pyrrolidin-2-ones, the carbonyl oxygen is the most basic site and is readily protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For example, the acid-catalyzed hydrolysis of N-vinylpyrrolidin-2-one proceeds via proton transfer to the vinyl group as the rate-determining step. rsc.org In the case of the lactam ring itself, acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by the attack of water on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine would lead to the ring-opened carboxylic acid. youtube.com

General base catalysis , on the other hand, involves the removal of a proton from the nucleophile by a base, increasing its nucleophilicity. In the context of pyrrolidin-2-one reactions, a strong base can directly attack the electrophilic carbonyl carbon in a nucleophilic acyl substitution-type mechanism. For instance, the base-catalyzed ring-opening of epoxides, which is mechanistically similar to the opening of strained lactams, proceeds via an SN2-type attack of the base on one of the ring carbons. libretexts.orgyoutube.comyoutube.com For pyrrolidin-2-ones, a strong nucleophile like hydroxide (B78521) can attack the carbonyl carbon, leading to a tetrahedral intermediate which can then collapse to the ring-opened product.

Transition metal catalysis has become an indispensable tool for the synthesis of N-aryl pyrrolidin-2-ones, including 1-(2-methoxyphenyl)pyrrolidin-2-one. Copper and palladium are the most commonly employed metals for these transformations.

Copper-catalyzed N-arylation (the Ullmann and Goldberg reactions) is a widely used method for forming the C-N bond between an aryl halide and the nitrogen of pyrrolidin-2-one. nih.gov While the exact mechanism can vary depending on the specific catalytic system, a general pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. The amide can then coordinate to the copper center, and subsequent reductive elimination forms the desired C-N bond and regenerates the Cu(I) catalyst. The use of ligands, such as (S)-N-methylpyrrolidine-2-carboxylate, can significantly accelerate these reactions. nih.gov In some cases, a radical mechanism may be at play. For example, the copper-catalyzed oxidative cross-coupling of aromatic amines with 2-pyrrolidinone (B116388) is proposed to proceed through the formation of a carbon-centered radical at the γ-position of the pyrrolidinone. lookchem.comdntb.gov.ua

Palladium-catalyzed N-arylation (the Buchwald-Hartwig amination) is another powerful method for the synthesis of N-aryl pyrrolidin-2-ones. The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by coordination of the deprotonated lactam to the palladium center. Finally, reductive elimination of the N-aryl lactam product regenerates the Pd(0) catalyst. organic-chemistry.orgacs.org The choice of ligand is crucial for the efficiency of this process. Palladium catalysis has also been employed in carboamination reactions to synthesize substituted N-aryl pyrrolidines, where the mechanism involves a tandem N-arylation/carboamination sequence. nih.govnih.gov

Table 2: Comparison of Catalytic Mechanisms for N-Arylation of Pyrrolidin-2-one

Catalyst System Key Mechanistic Steps Intermediate Species
Copper-Catalyzed Oxidative Addition, Coordination, Reductive Elimination or Radical Pathway Cu(III) complexes, Carbon-centered radicals
Palladium-Catalyzed Oxidative Addition, Ligand Substitution, Reductive Elimination Pd(II) complexes

Advanced Spectroscopic and Structural Characterization of 1 2 Methoxyphenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. springernature.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

While specific experimental spectra for 1-(2-methoxyphenyl)pyrrolidin-2-one are not widely published, a detailed assignment of its ¹H and ¹³C NMR spectra can be predicted based on the well-established chemical shifts of its constituent fragments: the 2-methoxyphenyl group and the pyrrolidin-2-one ring system. chemicalbook.comchemicalbook.comnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl ring, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the pyrrolidinone ring. The aromatic protons would appear as a complex multiplet system in the range of δ 6.9-7.4 ppm. The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. The three methylene groups of the pyrrolidinone ring would exhibit signals in the aliphatic region (δ 2.0-3.9 ppm), with the protons adjacent to the nitrogen and carbonyl group being the most deshielded.

The ¹³C NMR spectrum would complement this data, showing four distinct signals for the aromatic carbons, a signal for the methoxy carbon, and signals for the carbonyl and methylene carbons of the lactam ring.

Predicted ¹H and ¹³C NMR Data for 1-(2-Methoxyphenyl)pyrrolidin-2-one

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C=O (Pyrrolidinone) - ~175.0
C-N (Aromatic) - ~148.0
C-O (Aromatic) - ~155.0
Aromatic CH 6.9 - 7.4 (m) ~121.0, ~123.0, ~126.0, ~128.0
O-CH₃ ~3.8 (s) ~55.5
N-CH₂ ~3.8 (t) ~50.0
C=O-CH₂ ~2.5 (t) ~32.0
CH₂-CH₂-CH₂ ~2.1 (p) ~18.0

Predicted values are based on data from similar structures. chemicalbook.comchemicalbook.comnih.gov s=singlet, t=triplet, p=pentet, m=multiplet.

To confirm these assignments and elucidate the complete bonding network, two-dimensional (2D) NMR experiments are indispensable. nptel.ac.in

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the pyrrolidinone ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) couplings between protons and carbons, which is critical for connecting the 2-methoxyphenyl substituent to the nitrogen atom of the pyrrolidinone ring.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For 1-(2-methoxyphenyl)pyrrolidin-2-one (C₁₁H₁₃NO₂), the theoretical monoisotopic mass can be calculated with high precision. This technique would be expected to detect the protonated molecule, [M+H]⁺, at an m/z value corresponding to its exact mass.

Calculated Exact Mass for 1-(2-Methoxyphenyl)pyrrolidin-2-one

Formula Ion Calculated Monoisotopic Mass (Da)
C₁₁H₁₃NO₂ [M] 191.09463
C₁₁H₁₄NO₂⁺ [M+H]⁺ 192.10191

The fragmentation pattern observed in an electron ionization (EI) or tandem mass spectrum (MS/MS) provides a fingerprint of the molecule's structure. chemguide.co.uk The molecular ion (M⁺) of 1-(2-methoxyphenyl)pyrrolidin-2-one would undergo characteristic fragmentation, primarily involving the lactam ring and the methoxyphenyl substituent.

Key fragmentation pathways would include:

Loss of CO: Cleavage of the carbonyl group from the lactam ring, resulting in a fragment with a loss of 28 Da.

Pyrrolidinone Ring Opening: Scission of the C-N or C-C bonds within the five-membered ring. Analysis of the 2-pyrrolidinone (B116388) spectrum shows a characteristic base peak at m/z 85 (the molecular ion) and significant fragments at m/z 56 and 41. nist.govnist.gov

Methoxyphenyl Group Fragmentation: Loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da) from the aromatic ring. Cleavage can also produce a stable methoxyphenyl cation at m/z 107.

This fragmentation pattern can be used to differentiate between isomers. For example, the ortho position of the methoxy group in 1-(2-methoxyphenyl)pyrrolidin-2-one may facilitate a unique rearrangement (an "ortho-effect") involving interaction with the pyrrolidinone ring, leading to a fragment ion that is absent or has low abundance in the spectrum of the meta or para isomers. mdpi.com

Plausible Mass Fragments for 1-(2-Methoxyphenyl)pyrrolidin-2-one (m/z)

Proposed Fragment m/z Origin
[C₁₁H₁₃NO₂]⁺ 191 Molecular Ion (M⁺)
[C₁₀H₁₀NO]⁺ 160 [M - OCH₃]⁺
[C₁₁H₁₃NO]⁺ 163 [M - CO]⁺
[C₇H₇O]⁺ 107 Methoxyphenyl cation
[C₆H₇]⁺ 79 Phenyl cation + 2H

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups. For 1-(2-methoxyphenyl)pyrrolidin-2-one, the IR spectrum is expected to show prominent absorption bands corresponding to the amide carbonyl group, the aromatic ring, and the C-O ether linkage.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The primary chromophores in 1-(2-methoxyphenyl)pyrrolidin-2-one are the methoxy-substituted benzene (B151609) ring and, to a lesser extent, the lactam carbonyl group. The spectrum would be dominated by π→π* transitions associated with the aromatic system.

Predicted Spectroscopic Data (IR and UV-Vis)

Spectroscopy Feature Expected Wavenumber (cm⁻¹)/Wavelength (nm)
IR Amide C=O Stretch (Lactam) ~1690
IR Aromatic C=C Stretch ~1600, ~1500
IR Asymmetric C-O-C Stretch ~1250
IR Symmetric C-O-C Stretch ~1030
UV-Vis π→π* Transition (Aromatic) ~220, ~270
UV-Vis n→π* Transition (Carbonyl) > 280 (weak)

Predicted values are based on data from 2-pyrrolidinone and anisole. nist.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a published crystal structure for 1-(2-methoxyphenyl)pyrrolidin-2-one was not identified in the searched literature, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Analysis of closely related structures, such as substituted phenylpyrrolidinediones, allows for a well-informed prediction of its solid-state characteristics. nih.govresearchgate.netnih.gov

It is expected that the 2-methoxyphenyl ring would be largely planar. The five-membered pyrrolidinone ring, however, is unlikely to be perfectly flat and would likely adopt a twisted or envelope conformation to minimize steric strain, a feature observed in similar structures. nih.gov A key structural parameter would be the dihedral angle between the plane of the aromatic ring and the mean plane of the lactam ring, which is influenced by steric hindrance from the ortho-methoxy group. In the crystal lattice, intermolecular interactions such as C-H···O hydrogen bonds, involving the lactam carbonyl oxygen and protons from neighboring molecules, would likely play a significant role in stabilizing the crystal packing. researchgate.net Weak π-π stacking interactions between aromatic rings of adjacent molecules might also be present. nih.gov

Computational and Theoretical Chemistry Studies of 1 2 Methoxyphenyl Pyrrolidin 2 One and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide a detailed understanding of molecular orbitals, charge distribution, and the energetic pathways of chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can accurately predict geometric parameters, vibrational frequencies, and reaction energetics. For instance, DFT calculations have been successfully employed to study the structure of various pyrrolidinone derivatives.

In a study on 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, DFT calculations at the B3LYP/6-311++G(d,p) level of theory showed excellent agreement between the calculated and experimentally determined geometric parameters. eurjchem.com This level of theory has also been used to complement experimental data for other complex heterocyclic systems, providing insights into bond lengths, bond angles, and dihedral angles. nih.gov For example, the calculated geometric parameters of N,N'-di(2-methoxyphenyl)formamidine were found to be in good agreement with X-ray diffraction data. nih.gov

DFT is also instrumental in predicting the outcomes and mechanisms of chemical reactions. For pyrrolo[1,2-a] quinoxaline (B1680401) derivatives, which share a heterocyclic core, DFT has been used to optimize geometry and analyze frontier molecular orbitals to understand reactivity. bldpharm.com These studies help in understanding the electronic factors that govern the chemical behavior of these compounds.

Table 1: Comparison of Experimental and DFT Calculated Geometric Parameters for a Pyrrolidinone Analogue

ParameterExperimental (X-ray)Calculated (DFT)
Bond Length (Å)
S1-N11.628 (2)1.635
C7-N11.478 (3)1.475
C10-N11.475 (3)1.473
Bond Angle (°)
C10-N1-C7112.5 (2)112.4
C10-N1-S1120.3 (2)120.5
C7-N1-S1119.8 (2)119.7

Data adapted from a study on 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding pericyclic reactions, including cycloadditions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy difference and symmetry of these orbitals determine the feasibility and stereochemical outcome of the reaction. libretexts.org

In cycloaddition reactions, the interaction between the HOMO of one component and the LUMO of the other is crucial for bond formation. researchgate.netresearchgate.net For a reaction to be thermally allowed, the symmetries of the interacting orbitals must match. libretexts.org For example, in a [4+2] cycloaddition like the Diels-Alder reaction, the HOMO of the diene and the LUMO of the dienophile must have compatible symmetries for a suprafacial interaction to occur. libretexts.orgslideshare.net

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory in Cycloaddition Reactions

ConceptDescription
HOMO Highest Occupied Molecular Orbital; acts as the electron donor.
LUMO Lowest Unoccupied Molecular Orbital; acts as the electron acceptor.
Symmetry The symmetry of the HOMO and LUMO must be compatible for a concerted reaction to occur.
Energy Gap The energy difference between the HOMO and LUMO influences the reactivity of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape, flexibility, and interactions of a molecule over time.

For analogues of 1-(2-methoxyphenyl)pyrrolidin-2-one, MD simulations have been employed to understand their dynamic behavior and stability in different environments. For example, MD simulations of pyrrolidin-2-one derivatives designed as potential acetylcholinesterase inhibitors were carried out for 100 ns to assess their binding stability with the target enzyme. nih.gov These simulations can reveal crucial information about the conformational changes a molecule undergoes upon binding to a receptor.

In a study of thiazole (B1198619) clubbed pyridine (B92270) scaffolds, MD simulations were used to verify docking results and understand the thermodynamic properties of the ligand-receptor binding. mdpi.com Such simulations can provide insights into the stability of the complex and the key interactions that maintain the bound conformation.

Molecular Docking Investigations for Binding Mode Predictions with Chemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a protein target.

Several studies have utilized molecular docking to investigate the binding of pyrrolidin-2-one analogues to various biological targets. In a study of pyrazolo-pyrimidinone derivatives, molecular docking simulations identified high binding affinity towards the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, docking studies of novel 1,3,4-oxadiazole (B1194373) derivatives were performed to understand their binding mode to cyclooxygenase (COX) enzymes. nih.gov

For pyrrolidin-2-one derivatives designed as potential acetylcholinesterase inhibitors, docking scores were calculated to be as high as -18.59 kcal/mol, indicating a strong binding affinity. nih.gov Another study on thiazole derivatives targeting the main protease of SARS-CoV-2 reported docking scores ranging from -5.8 to -8.6 kcal/mol. mdpi.com These studies demonstrate the utility of molecular docking in identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Table 3: Molecular Docking Scores of Pyrrole Derivatives against Enoyl ACP Reductase (PDB: 2NSD)

CompoundDocking Score (kcal/mol)
5a-6.54
5b-6.73
5c-6.43
5d-6.21
5e-6.68
5f-6.32
5g-6.15

Data adapted from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides. mdpi.com

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as NMR and IR spectra. These predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate NMR chemical shifts. For N,N'-di(2-methoxyphenyl)formamidine, the B3LYP/6-311+G(d,p) method provided satisfactory results for predicting ¹H and ¹³C NMR properties. nih.gov In another study, the experimental ¹³C and ¹H NMR chemical shifts of a 1,2,3-triazole derivative were compared with computational results obtained at the B3LYP/6-311++G(d,p) level, showing good agreement. nih.gov

Theoretical calculations of vibrational frequencies (IR and Raman) also aid in the assignment of experimental spectral bands. For 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, DFT calculations were used to simulate the UV spectra, which showed an excellent correlation with the experimental data. eurjchem.com

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a 1,2,3-Triazole Derivative

Carbon AtomExperimental (DMSO-d₆)Calculated (B3LYP/6-311++G(d,p))
C24 (C=O)157.78164.00
C22 (Imine)147.68152.40
C25 (Triazole)136.92145.10
C26 (Triazole)138.53149.20
C27 (Methyl)9.8912.40
C41 (Methoxy)55.8558.60

Data adapted from a study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. nih.gov

Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in crystal structures. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, it provides insights into the nature and extent of non-covalent contacts.

For various N-substituted pyrrolidinone analogues, Hirshfeld surface analysis has been used to understand the packing of molecules in the solid state. In the crystal structure of a 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one, which contains a pyrrolidine (B122466) ring, the most significant contributions to the surface contacts were from H···H (44.6%), Br···H/H···Br (24.1%), O···H/H···O (13.5%), and C···H/H···C (11.2%) interactions. nih.gov

Similarly, for (E)-N′-(para-substituted benzylidene) 4-chlorobenzenesulfonohydrazides, Hirshfeld analysis revealed that H···H, Cl···H/H···Cl, and O···H/H···O contacts were the most prominent. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts, which is crucial for understanding the stability of the crystal lattice. nih.gov

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrrolidinone Analogue

InteractionContribution (%)
H···H44.6
Br···H/H···Br24.1
O···H/H···O13.5
C···H/H···C11.2

Data adapted from a study on 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one. nih.gov

Chemical Reactivity and Synthetic Transformations of 1 2 Methoxyphenyl Pyrrolidin 2 One Derivatives

Functional Group Modifications and Interconversions on the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one core offers several sites for functional group modifications, enabling the synthesis of a wide array of derivatives. These modifications can be strategically employed to fine-tune the physicochemical properties and biological activity of the parent compound.

Key transformations include reactions at the nitrogen atom, the carbonyl group, and the carbon backbone of the pyrrolidine (B122466) ring. For instance, the amide bond of the lactam can be cleaved under hydrolytic conditions. The carbonyl group can undergo reduction to the corresponding amine, transforming the pyrrolidin-2-one into a pyrrolidine.

Furthermore, the carbon atoms of the ring can be functionalized. For example, α-carbon functionalization can be achieved through enolate chemistry, allowing for the introduction of various substituents. The development of methods for the diastereoselective synthesis of functionalized pyrrolidines is an active area of research, often utilizing 1,3-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles. acs.org Natural carbohydrate-based solid acid catalysts, such as cellulose (B213188) sulfuric acid, have been shown to be effective in promoting these cycloadditions under mild, eco-friendly conditions. acs.org

The modification of substituents on the N-aryl ring also provides a route to structural diversity. For example, the methoxy (B1213986) group on the phenyl ring of 1-(2-methoxyphenyl)pyrrolidin-2-one can be demethylated to a hydroxyl group, which can then be further functionalized.

Intramolecular Rearrangements and Ring Transformations

The pyrrolidin-2-one ring system can undergo various intramolecular rearrangements and ring transformations, leading to the formation of different heterocyclic structures. These reactions are often triggered by specific reagents or conditions and can provide access to novel molecular scaffolds.

One notable transformation is the ring expansion of proline derivatives, which are structurally related to pyrrolidin-2-ones. Treatment of proline-derived α-hydroxyphosphonates with deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) can lead to ring expansion, forming piperidine (B6355638) derivatives through the participation of an aziridinium (B1262131) ion intermediate. nih.govrsc.org The course of these reactions is highly dependent on the nature of the protecting groups on the nitrogen atom and the specific fluorinating agent used. nih.govrsc.org

Conversely, ring contraction of larger rings can be a viable strategy for the synthesis of pyrrolidin-2-ones. For example, N-substituted piperidines can undergo cascade reactions involving in situ formation of a pyrrolidine-2-carbaldehyde (B1623420), followed by further transformations to yield pyrrolidin-2-ones. researchgate.netrsc.org This method allows for the selective synthesis of either pyrrolidin-2-ones or 3-iodopyrroles from the same piperidine precursors by tuning the reaction conditions. researchgate.netrsc.org

Strategies for Diversity-Oriented Synthesis of Pyrrolidin-2-one Analogs

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules for high-throughput screening and drug discovery. rsc.org Several strategies have been developed to generate libraries of pyrrolidin-2-one analogs, leveraging the reactivity of the core scaffold.

Synthesis of N-Aryl and Substituted Pyrrolidin-2-one Analogues

The synthesis of N-aryl pyrrolidin-2-ones is a key area of focus, as this substitution pattern is common in many biologically active compounds. A practical method for the synthesis of N-aryl-substituted pyrrolidines involves the reductive amination of diketones with anilines, catalyzed by iridium complexes via transfer hydrogenation. nih.gov This approach offers good to excellent yields and tolerates a range of functional groups. nih.gov

Another versatile method for synthesizing 1,5-substituted pyrrolidin-2-ones utilizes the reaction of donor-acceptor cyclopropanes with primary amines, including various substituted anilines. mdpi.comnih.gov This Lewis acid-catalyzed process involves the opening of the cyclopropane (B1198618) ring, followed by in situ lactamization and dealkoxycarbonylation. mdpi.comnih.gov This strategy has a broad substrate scope, allowing for the introduction of diverse substituents at both the N1 and C5 positions of the pyrrolidin-2-one ring. mdpi.comnih.gov

Multicomponent reactions (MCRs) also provide an efficient route to substituted pyrrolidin-2-one analogs. For example, a one-pot, ultrasound-promoted synthesis of substituted 3-pyrrolin-2-ones has been developed using anilines, diethyl acetylenedicarboxylate, and various aldehydes in the presence of citric acid as a green catalyst. rsc.org

Reactants Catalyst/Conditions Product Key Features
Diketones, AnilinesIridium complex, Transfer hydrogenationN-Aryl-substituted pyrrolidinesPractical, good yields, functional group tolerance. nih.gov
Donor-Acceptor Cyclopropanes, Primary AminesLewis acid, in situ lactamization1,5-Substituted pyrrolidin-2-onesBroad substrate scope, diverse substituents at N1 and C5. mdpi.comnih.gov
Anilines, Diethyl acetylenedicarboxylate, AldehydesCitric acid, UltrasoundSubstituted 3-pyrrolin-2-onesGreen, efficient, one-pot synthesis. rsc.org
Itaconic acid, Primary aminesHeating (solvent or solvent-free)N-Substituted 5-oxopyrrolidine-3-carboxylic acidsVersatile for creating building blocks for further synthesis. researchgate.net

Incorporation of Fused Heterocyclic Systems

Fusing other heterocyclic rings onto the pyrrolidin-2-one scaffold can lead to complex polycyclic systems with unique three-dimensional structures and potential biological activities. The resulting di- and trisubstituted pyrrolidin-2-ones from the donor-acceptor cyclopropane methodology can serve as precursors for the synthesis of nitrogen-containing polycyclic compounds like benz[g]indolizidine derivatives. mdpi.com

Spirocyclic Pyrrolidin-2-one System Construction

Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in medicinal chemistry due to their conformational rigidity. Several methods have been developed for the construction of spirocyclic pyrrolidin-2-one systems.

One common approach involves 1,3-dipolar cycloaddition reactions. The reaction of in situ generated azomethine ylides with various dipolarophiles is a powerful tool for constructing spiro-pyrrolidine skeletons. For instance, the cycloaddition of azomethine ylides with 3-alkylidene-2-oxindoles can produce spirocyclic pyrrolidine-oxindoles with good yields and diastereoselectivity. nih.gov

Another strategy for synthesizing spirocyclic pyrrolidines involves a three-step sequence starting from isoxazolines. A reductive cleavage followed by a Horner-Wadsworth-Emmons cascade facilitates the spirocyclization, providing access to a range of 1-azaspiro nih.govnih.govnonanes. rsc.org

Reactants Reaction Type Product Key Features
Azomethine ylides, 3-Alkylidene-2-oxindoles1,3-Dipolar cycloadditionSpirocyclic pyrrolidine-oxindolesGood yields and diastereoselectivity. nih.gov
Isoxazolines bearing a distal β-ketophosphonateReductive cleavage/Horner-Wadsworth-Emmons cascade1-Azaspiro nih.govnih.govnonanesModular and divergent approach. rsc.org
Electron-deficient exocyclic alkenes, N-benzyl azomethine ylide[3+2]-cycloadditionSpirocyclic pyrrolidinesTwo-step synthesis from common ketones. nih.govresearchgate.net

Advanced Applications in Chemical Research and Synthetic Building Blocks

Role of Pyrrolidin-2-ones as Versatile Chemical Building Blocks in Complex Organic Synthesis

Pyrrolidin-2-ones are fundamental building blocks in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Their utility stems from the presence of a reactive lactam moiety and the potential for stereoselective functionalization at various positions of the ring.

One of the key applications of the pyrrolidin-2-one core is in asymmetric synthesis, where it serves as a chiral scaffold or precursor to chiral catalysts. nih.govmdpi.com The stereogenicity of the carbon atoms in the pyrrolidine (B122466) ring allows for the construction of enantiomerically pure molecules, which is crucial for their biological activity. mdpi.comnih.gov For instance, proline, a naturally occurring amino acid containing a pyrrolidine ring, and its derivatives are widely used as organocatalysts in various asymmetric transformations. nih.govmdpi.com These catalysts are valued for their efficiency, selectivity, and environmentally friendly nature. mdpi.com

The synthesis of highly functionalized 2-pyrrolidinone (B116388) derivatives has been achieved through various methodologies, including N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions. rsc.org This transition-metal-free method offers a broad substrate scope and high efficiency, enabling the construction of complex pyrrolidinone structures. rsc.org Furthermore, multicomponent reactions (MCRs) provide a powerful and sustainable approach to synthesize diverse pyrrolidine derivatives. rsc.orgtandfonline.com These one-pot reactions are atom- and step-economical, minimizing waste and the use of solvents. tandfonline.com

The versatility of the pyrrolidin-2-one scaffold is further demonstrated by its use in the synthesis of fused and spiro-linked heterocyclic systems. mdpi.com These rigid structures are found in numerous natural products and are valuable as ligands in asymmetric synthesis and catalysis. mdpi.com

Development of Pyrrolidin-2-one Based Scaffolds for Sensing Applications

The unique structural and electronic properties of pyrrolidin-2-one derivatives have led to their exploration in the development of chemical sensors. While specific research on 1-(2-methoxyphenyl)pyrrolidin-2-one as a sensor is not extensively documented, the broader class of pyrrolidine-fused compounds has shown promise in this area.

A notable example involves the use of a pyrrolidine-fused chlorin (B1196114) incorporated into a metal-organic framework (MOF), specifically UiO-66(Hf), for the detection of nitrogen dioxide (NO2). mdpi.com This composite material, when embedded in a polydimethylsiloxane (B3030410) (PDMS) matrix, exhibited significant sensitivity and a rapid response to NO2 gas, with emission intensity quenching observed upon exposure. mdpi.com This demonstrates the potential of leveraging the photophysical properties of pyrrolidin-2-one-related structures for gas sensing applications. The development of such sensors is crucial for environmental monitoring and industrial safety.

Exploration of Pyrrolidin-2-one Derivatives in Medicinal Chemistry (emphasizing synthetic strategies and chemical space)

The pyrrolidin-2-one nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. nih.govvjol.info.vnresearchgate.net The three-dimensional nature of the sp3-hybridized pyrrolidine ring allows for a thorough exploration of pharmacophore space, enhancing the potential for specific interactions with biological targets. nih.govmdpi.com This "pseudorotation" phenomenon contributes to the increased 3D coverage of molecules containing this scaffold. nih.govmdpi.com

Synthetic Strategies and Chemical Space:

The synthesis of pyrrolidin-2-one derivatives for medicinal applications often involves either the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine ring. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, increasing synthetic efficiency and aligning with the principles of green chemistry. nih.gov

The chemical space of pyrrolidin-2-one derivatives is vast, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity to improve drug-like characteristics. nih.gov The strategic placement of substituents on the pyrrolidine ring can significantly influence the molecule's conformation and, consequently, its pharmacological efficacy. nih.gov

A variety of synthetic methods are employed to generate libraries of pyrrolidin-2-one compounds for drug discovery. These include:

Multicomponent reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly efficient for exploring chemical diversity. rsc.orgtandfonline.com

1,3-Dipolar cycloadditions: This is a classic method for constructing five-membered heterocycles like pyrrolidines. nih.gov

Asymmetric synthesis: This is crucial for obtaining enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities. nih.govmdpi.com

Table 1: Examples of Biologically Active Pyrrolidin-2-one Derivatives

Compound NameBiological ActivityReference
CotinineMetabolite of nicotine, used in treating depression and neurodegenerative diseases. rsc.orgvjol.info.vn rsc.orgvjol.info.vn
DoxapramRespiratory stimulant. rsc.orgvjol.info.vn rsc.orgvjol.info.vn
PramiracetamCentral nervous system stimulant and nootropic agent. vjol.info.vn vjol.info.vn
EthosuximideAnticonvulsant. rsc.org rsc.org
(−)-AzaspireneAngiogenesis inhibitor. rsc.org rsc.org
(+)-Crispine APossesses antidepressant, antiplatelet, antileukemic, and anticancer activities. acs.org acs.org

Analytical Methodologies for Pyrrolidin-2-one Identification in Complex Matrices (e.g., Forensic Chemistry)

The identification and quantification of pyrrolidin-2-one derivatives in complex matrices, such as biological fluids and environmental samples, are essential in various fields, including forensic chemistry and clinical analysis. Several analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, including many pyrrolidin-2-one derivatives. annexpublishers.co In forensic toxicology, GC-MS is used to detect and identify designer drugs of the pyrrolidinophenone type. annexpublishers.co However, the analysis of certain pyrrolidine alkaloids like cuscohygrine (B30406) and hygrine (B30402) by GC-MS presents challenges due to thermal degradation and the formation of non-specific fragments. mdpi.com This can complicate the differentiation between legal coca leaf consumption and illicit cocaine use. mdpi.com Derivatization techniques can sometimes be employed to improve the chromatographic and mass spectrometric properties of these compounds. annexpublishers.co

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and sensitive method for the analysis of a wide range of compounds, including non-volatile and thermally labile pyrrolidin-2-one derivatives. nih.gov An HPLC method with fluorescence detection has been developed for the determination of pyrrolidinone in plasma. nih.gov This method involves the extraction of the analyte, followed by hydrolysis to γ-aminobutyric acid (GABA), derivatization, and chromatographic separation. nih.gov The accuracy of this method has been validated against a GC-MS method. nih.gov

Table 2: Analytical Techniques for Pyrrolidin-2-one Identification

Analytical TechniqueApplicationKey FeaturesReference
GC-MSIdentification of designer drugs (pyrrolidinophenones) in forensic chemistry.Can suffer from thermal degradation and non-specific fragmentation for certain analytes. annexpublishers.comdpi.com
HPLC with Fluorescence DetectionQuantification of pyrrolidinone in plasma.Sensitive and selective, suitable for non-volatile compounds. Requires derivatization. nih.gov

Chemical Design of Sustainable Alternatives to Industrial Solvents (e.g., N-methyl-2-pyrrolidone analogues)

N-methyl-2-pyrrolidone (NMP) is a widely used industrial solvent, but it is facing increasing regulatory scrutiny due to its reproductive toxicity. nih.govrsc.org This has driven research into the development of safer and more sustainable alternatives. Pyrrolidin-2-one derivatives, particularly those derived from biomass, are promising candidates.

Levulinic acid, a bio-based platform chemical, can be converted into N-alkyl-5-methyl-2-pyrrolidones. researchgate.net These compounds can serve as effective substitutes for NMP in various applications, including as solvents and surfactants. researchgate.net A highly sustainable route to access 5-methylpyrrolidone derivatives directly from levulinic acid has been developed, proceeding without any additives, catalysts, or solvents, and with a very low E-factor (a measure of waste produced). rsc.org

Other potential green alternatives to NMP include dihydrolevoglucosenone and γ-valerolactone (GVL), which have shown comparable performance as cosolvents in the synthesis of polyurethane dispersions. nih.govrsc.org The development of these bio-based solvents is a significant step towards a more sustainable chemical industry.

Concluding Remarks and Future Outlook in 1 2 Methoxyphenyl Pyrrolidin 2 One Research

Synthesis of Key Academic Contributions

The synthesis of N-substituted pyrrolidin-2-ones, including the 1-(2-methoxyphenyl) derivative, has been approached through various methodologies, reflecting a continuous effort to improve efficiency, yield, and substrate scope. Key academic contributions have centered on the cyclization of γ-amino esters and the use of modern catalytic systems.

A prevalent strategy for forming the pyrrolidinone ring involves the intramolecular cyclization of γ-amino esters. These precursors can be generated through methods like the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines, such as anilines. mdpi.com For instance, the reaction of a suitable cyclopropane (B1198618) with 2-methoxyaniline, followed by lactamization, presents a viable, albeit multi-step, pathway. Researchers have demonstrated that this transformation can be streamlined into a one-pot process, involving a nickel-perchlorate-induced reaction followed by reflux with acetic acid in toluene (B28343) to facilitate cyclization. mdpi.com Further simplification has been achieved by using alkaline saponification of the resulting ester and subsequent thermolysis to yield the target 1,5-disubstituted pyrrolidin-2-ones. mdpi.com

Another established approach involves the reaction of γ-butyrolactone or its derivatives with the corresponding amine. While direct amination of γ-butyrolactone with 2-methoxyaniline is a straightforward concept, it often requires harsh conditions. Alternative methods provide more control and milder conditions. For example, the use of O-benzoyl hydroxylamines as alkyl nitrene precursors, combined with a rhodium catalyst, has been shown to produce various pyrrolidines effectively. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool, enabling rapid and efficient cyclocondensation reactions. A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines in an alkaline aqueous medium under microwave irradiation offers a fast and simple route to the pyrrolidine (B122466) core. organic-chemistry.org

The table below summarizes various synthetic strategies applicable to the formation of the pyrrolidinone ring system.

Synthetic Strategy Key Reagents/Catalysts Description Reference
Cyclopropane Ring-OpeningDonor-Acceptor Cyclopropanes, Anilines, Ni(ClO₄)₂, Acetic AcidLewis acid-catalyzed opening of cyclopropanes with anilines to form γ-amino esters, followed by in-situ lactamization and dealkoxycarbonylation. mdpi.com
Intramolecular Schmidt Reactionω-azido carboxylic acids, Tf₂OTriflic anhydride (B1165640) promotes the intramolecular Schmidt reaction of ω-azido carboxylic acids to yield 2-substituted pyrrolidines. organic-chemistry.org
Reductive AminationLevulinic acid, Aromatic amines, Co₂(CO)₈, PhenylsilaneCobalt-catalyzed reductive amination of levulinic acid with aromatic amines under hydrosilylation conditions can selectively yield pyrrolidones. organic-chemistry.org
Microwave-Assisted CyclocondensationAlkyl dihalides, Primary aminesA simple and efficient cyclocondensation in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org

Emerging Research Frontiers and Persistent Challenges

While synthetic methods for pyrrolidinones are well-documented, research continues to push the frontiers toward more sustainable, efficient, and versatile processes. A significant challenge lies in minimizing the use of harsh reagents and expensive catalysts while maximizing yield and purity. The development of synthetic routes that utilize readily available, inexpensive starting materials and employ simple purification techniques is a persistent goal.

An emerging frontier is the application of computational chemistry to understand reaction mechanisms and predict molecular properties. mdpi.com Tools like Hirshfeld surface analysis and Density Functional Theory (DFT) can provide insights into intermolecular interactions and chemical reactivity, aiding in the design of more efficient synthetic pathways and novel molecules. mdpi.com In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also becoming crucial for evaluating the drug-likeness of new compounds early in the discovery process, potentially reducing research costs. mdpi.com

In the context of applications, while specific research on 1-(2-methoxyphenyl)pyrrolidin-2-one is not extensively published, the broader class of N-arylpiperazines and related heterocyclic compounds containing the 1-(2-methoxyphenyl) moiety has been investigated as dopaminergic ligands. nih.gov This suggests a potential, yet unexplored, research frontier for 1-(2-methoxyphenyl)pyrrolidin-2-one in neuroscience and medicinal chemistry. The pyrrolidine ring itself is a privileged scaffold in pharmacology, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents. frontiersin.orgnih.gov A persistent challenge is to systematically explore the pharmacological potential of specific derivatives like 1-(2-methoxyphenyl)pyrrolidin-2-one.

Future Directions in Synthetic Methodology and Applications

The future of synthetic chemistry for compounds like 1-(2-methoxyphenyl)pyrrolidin-2-one is geared towards greater efficiency, selectivity, and sustainability. researchgate.net

Synthetic Methodology:

Catalysis: The development of novel catalytic systems using earth-abundant and non-noble metals is a key future direction. unimi.it Zinc-catalyzed cyclization reactions, for example, offer a more sustainable alternative to precious metal catalysts. unimi.it Biocatalysis, using enzymes to perform chemical transformations, also holds immense promise for creating chiral compounds with high selectivity under mild conditions. researchgate.net

Flow Chemistry: Continuous flow synthesis is poised to replace many batch processes. This technology allows for better control over reaction parameters, improved safety, and easier scalability, which is crucial for the industrial production of fine chemicals.

Skeleton Editing: Advanced synthetic strategies that allow for the precise modification of the pyrrolidine ring skeleton are an exciting frontier. researchgate.net These methods could enable the rapid generation of diverse molecular architectures from a common precursor, accelerating the discovery of new bioactive compounds. researchgate.net

Applications:

Medicinal Chemistry: Based on the activity of related compounds, a primary future direction is the systematic evaluation of 1-(2-methoxyphenyl)pyrrolidin-2-one and its analogues for biological activity. Docking analysis and molecular dynamics simulations, as performed on related dopaminergic ligands, could guide the exploration of its potential as a modulator of CNS targets. nih.gov The structural similarity to compounds with known anti-inflammatory or analgesic properties also warrants investigation in these areas. nih.gov

Agrochemicals: The pyrrolidine scaffold is also present in some agrochemicals. Future research could explore the potential of 1-(2-methoxyphenyl)pyrrolidin-2-one as a herbicide or pesticide. frontiersin.org

Materials Science: N-substituted pyrrolidinones can serve as high-boiling point, polar aprotic solvents or as monomers for the synthesis of novel polymers. Future work could investigate the material properties of 1-(2-methoxyphenyl)pyrrolidin-2-one and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.